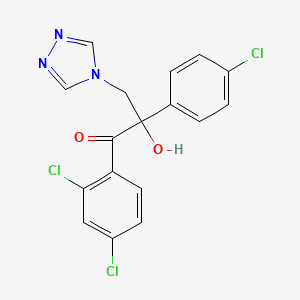![molecular formula C11H14N2O2S B12686968 2-[[(1,2-Benzisothiazol-3-yloxy)methyl]methylamino]ethanol CAS No. 94087-78-2](/img/structure/B12686968.png)
2-[[(1,2-Benzisothiazol-3-yloxy)methyl]methylamino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[(1,2-Benzisothiazol-3-yloxy)methyl]methylamino]ethanol is a chemical compound with the molecular formula C11H14N2O2S and a molecular weight of 238.31 g/mol . This compound is known for its unique structure, which includes a benzisothiazole ring, an amino group, and an ethanol moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 2-[[(1,2-Benzisothiazol-3-yloxy)methyl]methylamino]ethanol involves several steps. One common method includes the reaction of 1,2-benzisothiazole with formaldehyde and methylamine, followed by the addition of ethanol. The reaction conditions typically involve heating and the use of a catalyst to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
2-[[(1,2-Benzisothiazol-3-yloxy)methyl]methylamino]ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or the ethanol moiety can be replaced by other functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and specific catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-[[(1,2-Benzisothiazol-3-yloxy)methyl]methylamino]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 2-[[(1,2-Benzisothiazol-3-yloxy)methyl]methylamino]ethanol involves its interaction with specific molecular targets and pathways. The benzisothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the inhibition of microbial growth or the modulation of biological pathways, making it a valuable compound for therapeutic research .
Comparaison Avec Des Composés Similaires
2-[[(1,2-Benzisothiazol-3-yloxy)methyl]methylamino]ethanol can be compared with other similar compounds, such as:
2-(((1,2-Benzisothiazol-3-yloxy)methyl)butylamino)ethanol: This compound has a similar structure but with a butyl group instead of a methyl group, which may affect its chemical properties and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
94087-78-2 |
|---|---|
Formule moléculaire |
C11H14N2O2S |
Poids moléculaire |
238.31 g/mol |
Nom IUPAC |
2-[1,2-benzothiazol-3-yloxymethyl(methyl)amino]ethanol |
InChI |
InChI=1S/C11H14N2O2S/c1-13(6-7-14)8-15-11-9-4-2-3-5-10(9)16-12-11/h2-5,14H,6-8H2,1H3 |
Clé InChI |
NUJYXMDEPJKZDB-UHFFFAOYSA-N |
SMILES canonique |
CN(CCO)COC1=NSC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



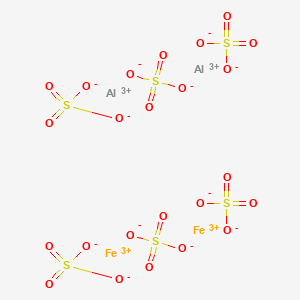

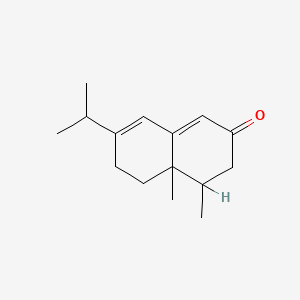
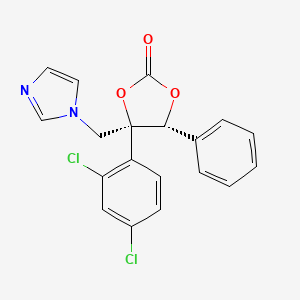

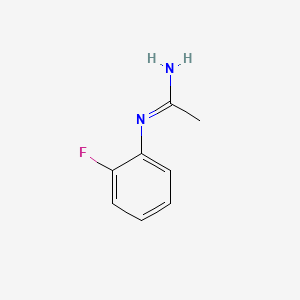

![3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde](/img/structure/B12686936.png)
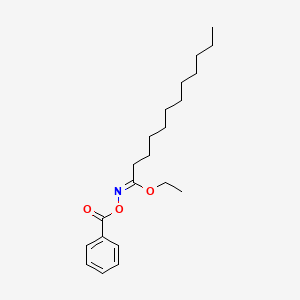


![5-[(3-Methoxypropyl)amino]-8-[(2-methyl-4-nitrophenyl)azo]-1-naphthol](/img/structure/B12686955.png)
